molecular formula C14H10FNS B12503045 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile

2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile

Cat. No.: B12503045
M. Wt: 243.30 g/mol
InChI Key: IDLYBMVTJBGIJR-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile is an organic compound that features a benzonitrile core with a 4-fluorophenylsulfanyl group attached to the methyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile typically involves the reaction of 4-fluorothiophenol with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with a benzonitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the fluorophenyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and sulfanyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzonitrile
  • 2-{[(4-Bromophenyl)sulfanyl]methyl}benzonitrile
  • 2-{[(4-Methylphenyl)sulfanyl]methyl}benzonitrile

Uniqueness

2-{[(4-Fluorophenyl)sulfanyl]methyl}benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug discovery.

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C14H10FNS/c15-13-5-7-14(8-6-13)17-10-12-4-2-1-3-11(12)9-16/h1-8H,10H2

InChI Key

IDLYBMVTJBGIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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